5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Description

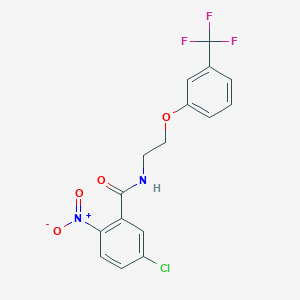

The compound 5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide features a benzamide core with three key substituents:

- 5-Chloro: A halogen atom at position 5, enhancing lipophilicity and influencing electronic properties.

- N-(2-(3-(Trifluoromethyl)phenoxy)ethyl): A phenoxyethyl chain linked to the amide nitrogen, with a trifluoromethyl group on the phenyl ring. This substituent contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name |

5-chloro-2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N2O4/c17-11-4-5-14(22(24)25)13(9-11)15(23)21-6-7-26-12-3-1-2-10(8-12)16(18,19)20/h1-5,8-9H,6-7H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTPHULVPSBMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 5-chlorobenzamide to introduce the nitro group. This is followed by the reaction with 2-(3-(trifluoromethyl)phenoxy)ethylamine under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the amine or phenoxy groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 5-chloro-2-amino-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the phenoxy or amine groups.

Scientific Research Applications

Herbicidal Activity

5-Chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has been investigated for its herbicidal properties. Research indicates that compounds with similar structures exhibit effective inhibition of weed growth by interfering with photosynthetic processes. The presence of the nitro group enhances the herbicidal efficacy by promoting oxidative stress in target plants.

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound were tested against various bacterial and fungal strains, demonstrating comparable or superior activity to established antibiotics like penicillin and ciprofloxacin.

| Tested Strains | Activity | Standard Comparison |

|---|---|---|

| Mycobacterial strains | Effective | Isoniazid |

| Fungal strains | Effective | Fluconazole |

| Bacterial strains | Effective | Penicillin G, Ciprofloxacin |

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The relationship between lipophilicity and biological activity was explored through quantitative structure-activity relationship (QSAR) models.

Key Findings from SAR Studies

- Lipophilicity : Higher lipophilicity often correlates with increased cell membrane permeability and thus enhanced biological activity.

- Functional Groups : The presence of electron-withdrawing groups like nitro and chloro enhances reactivity with biological targets.

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of various substituted benzamides, including derivatives of this compound). The results indicated significant inhibition of weed growth in controlled environments, suggesting potential for agricultural application.

Case Study 2: Antimicrobial Screening

In another study, a series of benzamide derivatives were screened for antimicrobial activity against clinical isolates. The results showed that certain derivatives exhibited potent activity against resistant strains, highlighting the potential of these compounds in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Analysis

The following table compares the target compound with structurally related benzamides and carboxamides from the evidence:

*Calculated based on formula C₁₆H₁₂ClF₃N₂O₄.

Substituent Impact Analysis:

- Nitro (NO₂) vs. However, nitro groups may also pose metabolic stability challenges, as they are prone to reduction in vivo .

- Trifluoromethyl (CF₃) Positioning: The CF₃ group on the phenoxyethyl chain (target compound) enhances lipophilicity compared to CF₃ on the N-aryl group ().

- N-Substituent Variations: Phenoxyethyl (target): Combines lipophilicity (CF₃) with moderate polarity (ether oxygen). Phenethyl (): Lacks oxygen, reducing polarity and hydrogen-bonding capacity. Pyridinecarboxamide (): Introduces aromatic nitrogen, altering electronic properties and binding affinity.

Physicochemical and Pharmacological Implications

Lipophilicity and Bioavailability:

- Lactofen (), a benzoate ester with similar nitro and CF₃-phenoxy groups, is susceptible to esterase-mediated hydrolysis, whereas the amide bond in the target compound may offer greater stability .

Electronic Effects:

- The nitro group’s strong EWG character could enhance interactions with electron-rich biological targets (e.g., enzyme active sites) compared to methoxy or hydroxyl substituents. This is observed in nitazoxanide (), a nitro-thiazolyl benzamide with antiparasitic activity .

Steric and Conformational Factors:

- In contrast, the rigid pyridine core in diflufenican () may restrict conformational freedom .

Biological Activity

5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, also known by its CAS number 1171312-78-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and observed biological effects, supported by data tables and relevant case studies.

- Molecular Formula : C₁₆H₁₂ClF₃N₂O₄

- Molecular Weight : 388.72 g/mol

- Structure : The compound features a chloro and nitro substituent on a benzamide backbone, along with a trifluoromethyl group attached to a phenoxy moiety.

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against various enzymes, including:

- Histone Deacetylases (HDACs) : These enzymes are involved in the regulation of gene expression and have been targeted in cancer therapies.

- Carbonic Anhydrase (CA) : Inhibition of CA can lead to therapeutic effects in conditions like glaucoma and cancer.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

- Herbicidal Properties : The compound's structure suggests potential use as an herbicide, particularly due to the presence of the trifluoromethyl group, which has been associated with increased potency in various herbicidal agents .

Biological Activity Data

The following table summarizes key findings from research studies related to the biological activity of this compound and its analogs:

Case Studies

-

Anticancer Efficacy :

A study investigated the cytotoxic effects of various benzamide derivatives, including those similar to this compound. The results indicated significant growth inhibition in several cancer cell lines, suggesting that modifications to the benzamide structure could enhance anticancer properties . -

Herbicidal Applications :

Research into herbicides containing similar phenoxy groups revealed that compounds with trifluoromethyl substitutions displayed enhanced herbicidal activity compared to their non-fluorinated counterparts. This suggests that this compound could be effective in agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.